

# Lactose monohydrate grades and their specific applications in research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Lactose(Monohydrate)

Cat. No.: B1180014

[Get Quote](#)

## A Comprehensive Guide to Lactose Monohydrate Grades in Research

For Researchers, Scientists, and Drug Development Professionals

Lactose monohydrate, a disaccharide composed of glucose and galactose, is a cornerstone excipient in the pharmaceutical industry. Its versatility, stability, and cost-effectiveness make it a primary choice for a wide array of applications, from oral solid dosage forms to complex inhalation therapies.<sup>[1]</sup> The functionality of lactose monohydrate is not monolithic; it is available in various grades, each with distinct physical properties tailored for specific research and manufacturing needs.<sup>[1][2]</sup> This technical guide provides an in-depth exploration of these grades and their precise applications in a research and development context.

## Understanding the Core: Lactose Monohydrate Grades

The different grades of lactose monohydrate are primarily distinguished by their particle size distribution, morphology, and processing method. These characteristics directly influence critical powder properties such as flowability, compressibility, and dissolution behavior. The main categories include milled, sieved, spray-dried, and granulated lactose.

**Milled Lactose:** This grade is produced by milling crystalline  $\alpha$ -lactose monohydrate, resulting in finer particles with a larger surface area.<sup>[3][4]</sup> Milled lactose is cohesive and offers good

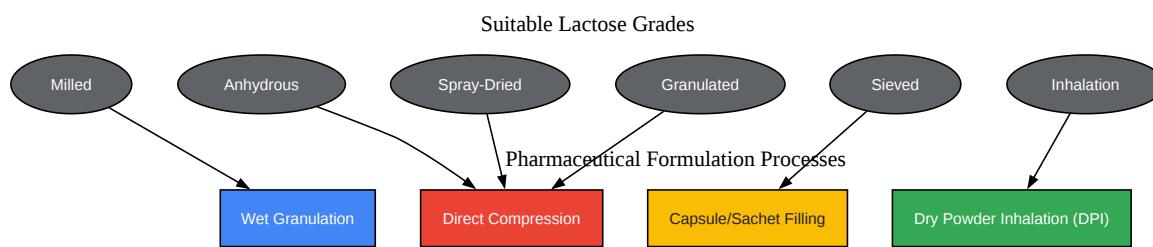
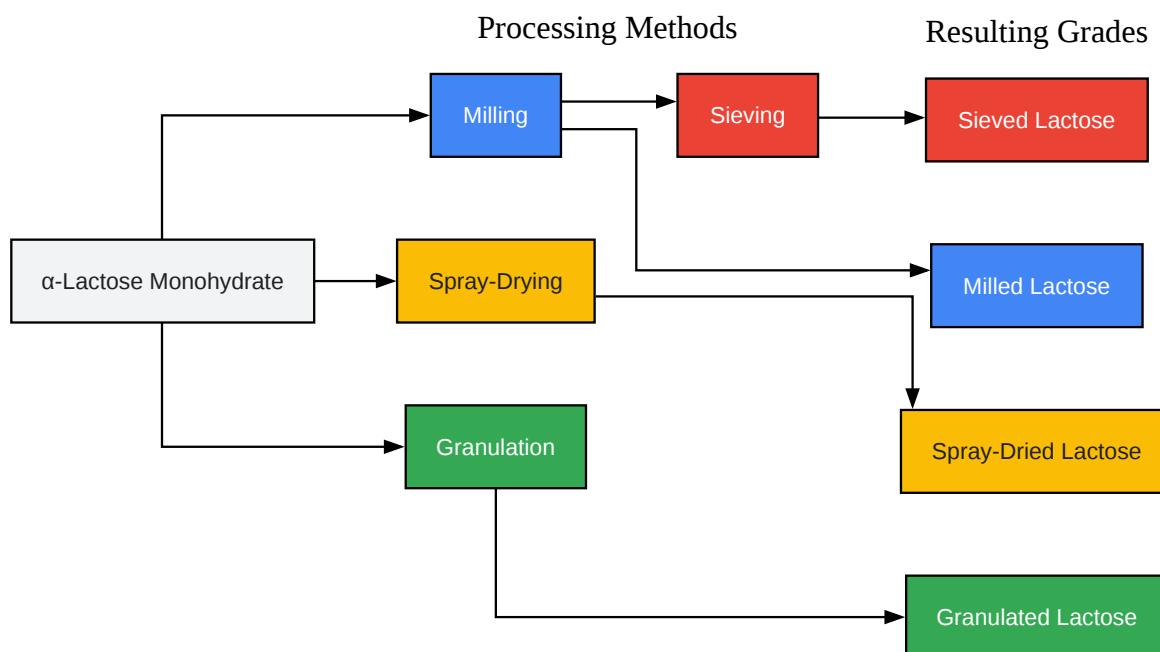
compactibility, making it a suitable choice for wet and dry granulation processes in tablet manufacturing.[4][5]

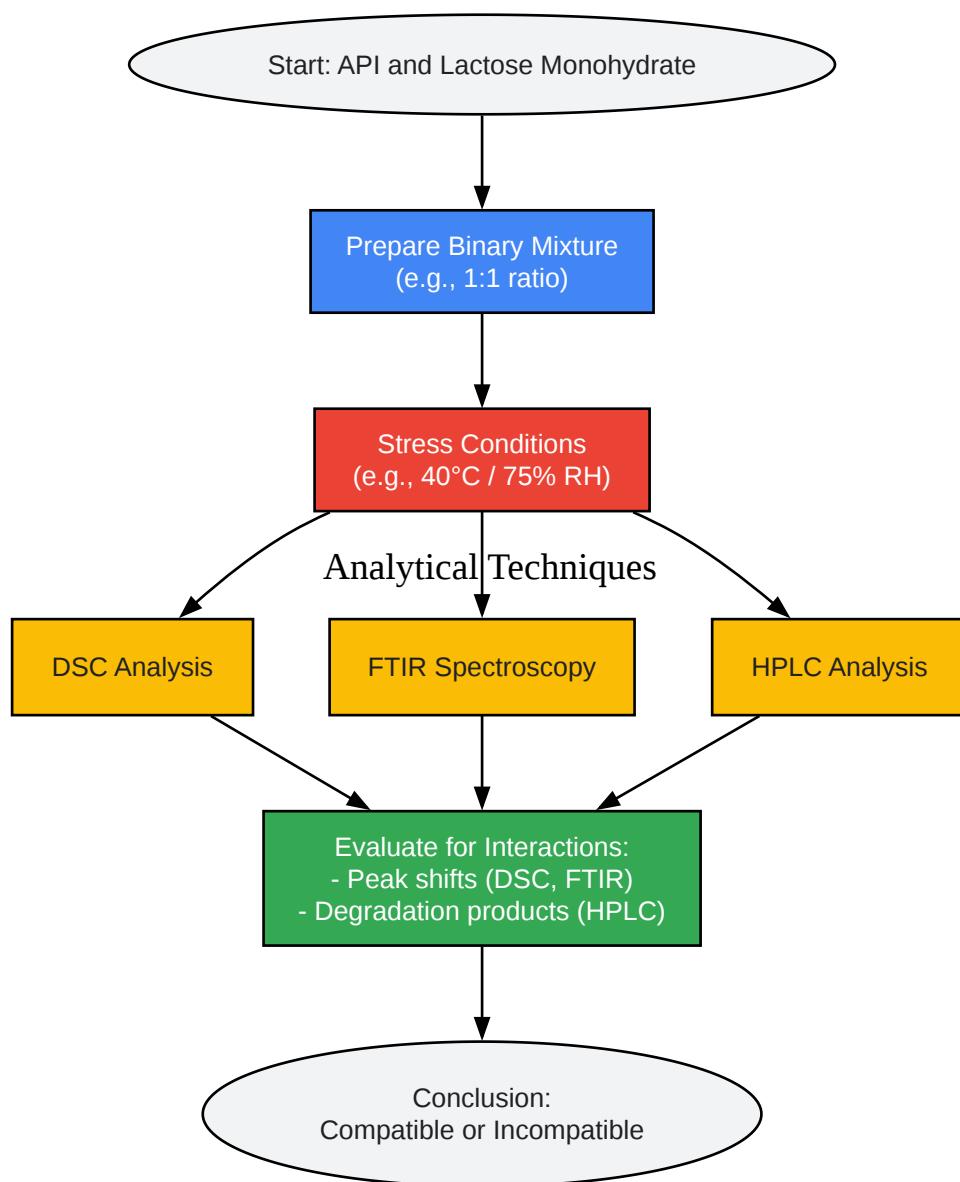
**Sieved Lactose:** Sieving milled lactose produces grades with a narrower particle size distribution.[5] Coarser sieved grades exhibit excellent flowability and are ideal for applications where this property is paramount, such as in capsule and sachet filling.[1][5]

**Spray-Dried Lactose:** This grade is manufactured by spray-drying a suspension of  $\alpha$ -lactose monohydrate crystals in a lactose solution.[6][7] The resulting particles are spherical agglomerates of fine lactose crystals held together by amorphous lactose.[5][6] This structure imparts excellent flowability and compressibility, making spray-dried lactose a prime candidate for direct compression tableting.[5][8]

**Granulated Lactose:** Produced by granulating fine lactose monohydrate particles, this grade consists of porous agglomerates.[5][8] It combines the good compaction properties of fine particles with the enhanced flowability of larger granules, also making it suitable for direct compression.[5]

**Anhydrous Lactose:** While not a monohydrate, anhydrous lactose is a crucial variant. It is produced by drying lactose to remove the water of crystallization and exists predominantly as  $\beta$ -anhydrous crystals.[8][9] Anhydrous lactose is highly soluble and compactible, offering advantages in direct compression, especially for moisture-sensitive active pharmaceutical ingredients (APIs).[9][10]



## Quantitative Data on Lactose Monohydrate Grades


The selection of a specific lactose grade is a critical decision in formulation development, driven by the required performance characteristics. The following table summarizes the key quantitative properties of various lactose monohydrate grades.

| Grade                    | Manufacturing Process                                                               | Key Physical Properties                                                                            | Primary Applications in Research                                      |
|--------------------------|-------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------|
| Milled Lactose           | Mechanical milling of $\alpha$ -lactose monohydrate crystals[3][4]                  | Fine particles, high surface area, good compactibility, cohesive powder[3][4][5]                   | Wet granulation, dry granulation for tablet development[1][5]         |
| Sieved Lactose           | Sieving of milled lactose to achieve a narrow particle size distribution[5]         | Coarse particles, excellent flowability, good blending properties[4][5]                            | Capsule and sachet filling, flow improvement in powder blends[1][5]   |
| Spray-Dried Lactose      | Spray-drying a suspension of lactose crystals in a lactose solution[6][7]           | Spherical agglomerates, excellent flowability and compressibility[5][6]                            | Direct compression tablet formulation studies[5][8]                   |
| Granulated Lactose       | Agglomeration of fine lactose particles[5][8]                                       | Porous agglomerates, good flow and compaction properties[5][8]                                     | Direct compression tablet formulation studies[5]                      |
| Inhalation Grade Lactose | Sieving, milling, or micronization to achieve specific particle size ranges[11][12] | Precisely controlled particle size distribution (coarse carrier and fine lactose)[11][13]          | Carrier for dry powder inhaler (DPI) formulations[13][14]             |
| Anhydrous Lactose        | Drying of a lactose solution on a heated drum[1]                                    | High $\beta$ -lactose content, excellent compactibility and solubility, low moisture content[1][9] | Direct compression, formulations with moisture-sensitive APIs[10][15] |

# Visualization of Lactose Monohydrate Grades and Applications

The following diagrams illustrate the classification of lactose monohydrate grades and their suitability for different pharmaceutical manufacturing processes.



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Lactose in Pharmaceutical Applications [drug-dev.com]

- 2. Exploring Lactose Monohydrate: Grades, Uses, and Advantages - Polifar [polifar.com]
- 3. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. phexcom.cn [phexcom.cn]
- 8. Pharmaceutical lactose, in what form and for what use? - Lactalis Ingredients Pharma [pharma.lactalisingredients.com]
- 9. What is the difference between lactose and anhydrous lactose? - AUCO [aucoindustry.com]
- 10. nbino.com [nbino.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 13. Lactose Engineering for Better Performance in Dry Powder Inhalers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmaceutical Grade Lactose | ThinkUSAairy by the U.S. Dairy Export Council [thinkusadairy.org]
- 15. pharmainform.com [pharmainform.com]
- To cite this document: BenchChem. [Lactose monohydrate grades and their specific applications in research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1180014#lactose-monohydrate-grades-and-their-specific-applications-in-research>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)